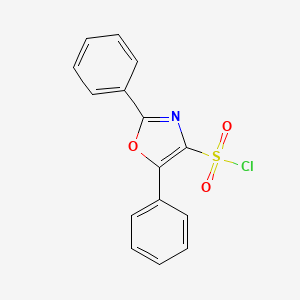

2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

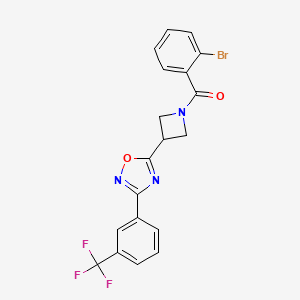

“2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C15H10ClNO3S . It is a derivative of 2,5-Diphenyl-1,3,4-oxadiazole , which is known to be used as a laser dye .

Synthesis Analysis

The synthesis of 1,3-oxazoles, which is a class of compounds that “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” belongs to, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .

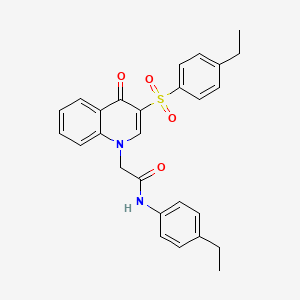

Molecular Structure Analysis

The molecular structure of “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” can be represented by the SMILES string c1ccc (cc1)-c2nnc (o2)-c3ccccc3 . This represents the connectivity and arrangement of atoms in the molecule.

Chemical Reactions Analysis

The chemical reactions involving 1,3-oxazoles, such as “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride”, include electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .

Wissenschaftliche Forschungsanwendungen

- PPO can be used as a dopant to enhance the photoelectric feedback of plastic scintillators. These scintillators serve as radiation detectors for nuclear materials. PPO improves their sensitivity and efficiency in detecting ionizing radiation .

- Researchers coat PPO on peptide substrates to facilitate radioactive labeling. This enables the determination of substrate specificity for lysine methyltransferase enzymes. By studying the interaction between labeled peptides and enzymes, scientists gain insights into biological processes and enzyme function .

- PPO serves as a precursor in the synthesis of oxazolo[5,4-d]pyrimidines. These heterocyclic compounds have diverse pharmacological activities. Researchers can efficiently condense 1,3-oxazole-5-sulfonyl chlorides with amidines to form these pyrimidines, opening avenues for drug discovery and development .

- Some derivatives of PPO exhibit antibacterial properties. For example, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one have demonstrated potency comparable to ampicillin .

Plastic Scintillators and Radiation Detection

Radioactive Labeling of Peptide Substrates

Synthesis of Oxazolo[5,4-d]pyrimidines

Antibacterial Activity

Wirkmechanismus

Target of Action

2,5-diphenyloxazole (ppo), a related compound, is known to act as a wavelength shifter . It converts shorter wavelength light to longer wavelength light .

Mode of Action

PPO is used as a wavelength shifter, converting shorter wavelength light to longer wavelength light . Its output spectrum peaks at 385 nm, which is in the range of UV light .

Biochemical Pathways

The related compound 2,5-diphenyloxazole (ppo) is known to interact with light, suggesting it may play a role in light-dependent biochemical pathways .

Pharmacokinetics

The related compound 2,5-diphenyloxazole (ppo) is known to have a melting point of 71 °c (160 °f; 344 k) and a boiling point of 360 °c (680 °f; 633 k) . These properties may influence its bioavailability.

Result of Action

The related compound 2,5-diphenyloxazole (ppo) is known to convert shorter wavelength light to longer wavelength light . This suggests that it may influence cellular processes that are sensitive to light.

Action Environment

Environmental factors such as temperature and light conditions could potentially influence the action, efficacy, and stability of 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride. For instance, the related compound 2,5-Diphenyloxazole (PPO) has specific melting and boiling points , which could be influenced by environmental temperature.

Eigenschaften

IUPAC Name |

2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVDTAKIQUPZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)